![molecular formula C23H27N3O2S B2358769 N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-benzamido-4,5,6,7-tetrahydrobenzo[d]thiazol-4-carboxamid CAS No. 941967-26-6](/img/structure/B2358769.png)

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-benzamido-4,5,6,7-tetrahydrobenzo[d]thiazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

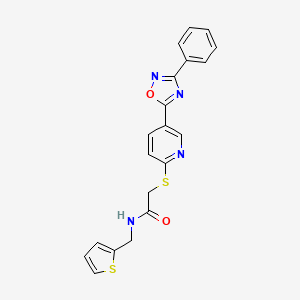

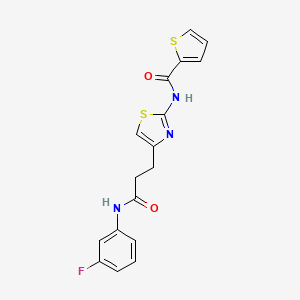

2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.

BenchChem offers high-quality 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Caseinkinase 1δ/ε

Diese Verbindung wurde als potenter Inhibitor von Caseinkinase 1δ (CK1δ) und Caseinkinase 1ε (CK1ε) identifiziert, die Serin/Threonin-Proteinkinasen sind, die an verschiedenen zellulären Prozessen beteiligt sind . Die Hemmung dieser Kinasen kann zur Entwicklung neuer therapeutischer Strategien für Krankheiten führen, an denen CK1 beteiligt ist, wie z. B. neurodegenerative Erkrankungen und Krebs.

Antiproliferatives Mittel

Aufgrund ihrer Fähigkeit, spezifische Kinasen zu hemmen, hat diese Verbindung das Potenzial als antiproliferatives Mittel gezeigt. Sie kann die Proliferation von Tumorzelllinien dosis- und zellinienspezifisch hemmen, was sie zu einem Kandidaten für die Krebsbehandlungsforschung macht .

Selektive Kinase-Targeting

Die Selektivität der Verbindung für CK1δ gegenüber CK1ε deutet auf ihre Nützlichkeit bei der Entwicklung selektiver Kinase-Inhibitoren hin. Diese Selektivität ist entscheidend, um Off-Target-Effekte zu reduzieren und die Wirksamkeit potenzieller Medikamente zu erhöhen .

Molekularbindungsstudien

Die Röntgenanalyse der an CK1δ gebundenen Verbindung hat ihre Bindungsart demonstriert, was Einblicke in die molekularen Wechselwirkungen liefert, die die Spezifität und Potenz des Inhibitors steuern . Diese Informationen sind wertvoll für die rationale Entwicklung von Kinase-Inhibitoren.

Zellzyklusregulation

CK1-Isoformen, die von dieser Verbindung angegriffen werden, spielen eine wichtige Rolle im Zellzyklusfortschritt. Durch die Modulation der Aktivität dieser Kinasen können Forscher die Auswirkungen der Verbindung auf die Zellzyklusregulation und ihr Potenzial zur Kontrolle der abnormalen Zellteilung untersuchen .

Modulation des Wnt-Signalwegs

CK1-Isoformen sind auch am kanonischen Wnt-Signalweg beteiligt, der für das Zellwachstum und die Differenzierung entscheidend ist. Die inhibitorische Wirkung der Verbindung auf CK1 kann verwendet werden, um den Wnt-Signalweg zu untersuchen und Behandlungen für Krankheiten zu entwickeln, die mit einer Dysregulation von Wnt zusammenhängen .

DNA-Schadensantwort

Die DNA-Schadensantwort ist ein weiterer kritischer zellulärer Prozess, an dem CK1-Isoformen beteiligt sind. Durch die Hemmung dieser Kinasen könnte die Verbindung verwendet werden, um die Mechanismen der DNA-Reparatur und die zelluläre Reaktion auf DNA-Schäden zu untersuchen .

Chromosomen-Segregation

CK1-Isoformen sind an der Chromosomen-Segregation während der Zellteilung beteiligt. Die Erforschung der Auswirkungen der Verbindung auf diese Kinasen könnte zu einem besseren Verständnis der Mitose und zur Entwicklung neuartiger Ansätze zur Behandlung von chromosomalen Störungen führen .

Wirkmechanismus

Target of Action

The primary target of this compound is Casein Kinase 1 delta (CK1δ) . CK1δ is a member of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family . The CK1 family plays a crucial role in various cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

The compound acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ and inhibits its activity, thereby affecting the phosphorylation of its substrates . This interaction and the resulting changes can influence various cellular processes that CK1δ is involved in .

Biochemical Pathways

The inhibition of CK1δ affects many different biochemical pathways due to the wide range of substrates that CK1δ phosphorylates . These substrates bear either a canonical or a non-canonical consensus sequence . The affected pathways and their downstream effects can vary depending on the specific substrates involved.

Result of Action

The inhibition of CK1δ by this compound can lead to a variety of molecular and cellular effects, depending on the specific cellular context and the substrates involved . For example, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .

Eigenschaften

IUPAC Name |

2-benzamido-N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h2,5-6,8,10-11,18H,1,3-4,7,9,12-15H2,(H,24,28)(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDJXVHMDXTYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

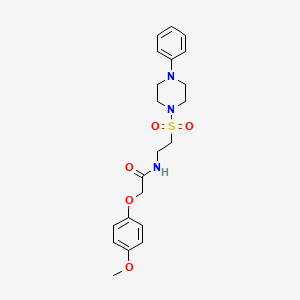

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

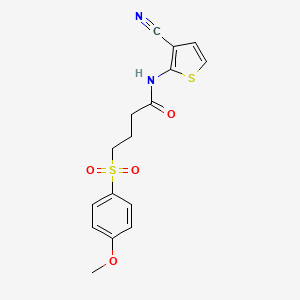

![8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2358693.png)

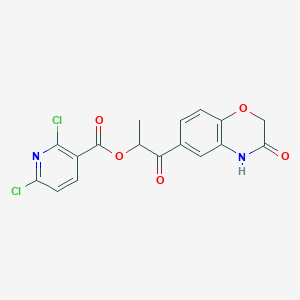

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2358695.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)

![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)